2-Hydroxybenzimidazole
Overview
Description
2-Hydroxybenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a hydroxyl group attached to the second carbon of the imidazole ring. This compound is known for its significant pharmacological properties and is used in various scientific research applications.
Scientific Research Applications
2-Hydroxybenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of corrosion inhibitors and optical chemical sensors.
Mechanism of Action
- Affected Pathways : The compound’s impact extends to various biochemical pathways. For instance:
- DNA Intercalation : 2-Hydroxybenzimidazole derivatives have been explored as DNA intercalating agents, potentially affecting gene expression and replication .
- Antioxidant Properties : Naphthalene benzimidazole compounds exhibit antioxidant effects, influencing hepatic cytochrome function .
- Antiviral Activity : Certain chloro-substituted benzimidazole derivatives show antiviral activity against influenza, hepatitis B and C viruses, and HIV-1 .
Biochemical Pathways
Action Environment
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Hydroxybenzimidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a biochemical reagent and can be used as a biological material or organic compound for life science-related research . The compound’s interactions with biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can interact with proteins involved in signal transduction pathways, influencing cellular responses.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of kinases and phosphatases, which are crucial for signal transduction. This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding is often facilitated by hydrogen bonds and hydrophobic interactions. Additionally, this compound can interact with transcription factors, leading to alterations in gene expression. These changes can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. These effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, this compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects have been observed in animal studies, where specific dosages result in noticeable changes in physiological and biochemical parameters. It is crucial to determine the optimal dosage to balance efficacy and safety when using this compound in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, as well as its potential toxicity. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interactions with targeting signals. These signals can include short peptide sequences or modifications such as phosphorylation or acetylation. The localization of this compound within specific organelles can influence its activity and function, affecting cellular processes such as gene expression, energy production, and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxybenzimidazole can be synthesized through the condensation of o-phenylenediamine with urea in the presence of an acid. The reaction involves heating the mixture to a temperature range of 120-180°C for 2-8 hours. After the reaction, the mixture is neutralized with sodium hydroxide, and the product is isolated by filtration and drying .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process avoids the use of toxic solvents like dimethylbenzene and achieves a product yield of over 85% .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Comparison with Similar Compounds
2-Hydroxybenzimidazole is unique compared to other benzimidazole derivatives due to its hydroxyl group, which enhances its reactivity and biological activity. Similar compounds include:
- 2-Methylbenzimidazole
- 2-Mercaptoimidazole
- 2-Phenylbenzimidazole
- 5,6-Diamino-1,3-dimethyluracil hydrate
These compounds share the benzimidazole core structure but differ in their substituents, which influence their chemical properties and applications.
Properties
IUPAC Name |
1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILNNFMWIMZVEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060642 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-16-7 | |
Record name | 2-Benzimidazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzimidazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxybenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BENZIMIDAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8118UZEW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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